

An In-depth Technical Guide to Boc-Protected Aminopentanoic Acid NHS Ester

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Compound of Interest

Compound Name: *Boc-5-aminopentanoic NHS ester*

Cat. No.: *B13714407*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-protected aminopentanoic acid N-hydroxysuccinimide (NHS) ester, a versatile bifunctional linker molecule crucial in bioconjugation and drug development. This document details its chemical properties, applications, and the experimental protocols for its use.

Core Concepts: Structure and Functionality

Boc-5-aminopentanoic acid NHS ester is a derivative of 5-aminopentanoic acid, featuring two key functional groups that enable its utility as a chemical linker.^[1] The molecule consists of a five-carbon aliphatic chain, providing a flexible spacer. At one terminus, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The other end features a carboxylic acid activated as an N-hydroxysuccinimide (NHS) ester.

The Boc protecting group is a widely used, acid-labile protecting group for amines. Its purpose is to prevent the amine from participating in unwanted side reactions during the conjugation process. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent reactions.

The NHS ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.^[2] This reactivity makes it an ideal choice for

labeling biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[\[1\]](#) The reaction proceeds efficiently in aqueous environments at physiological to slightly alkaline pH.

Physicochemical and Reactivity Data

A summary of the key quantitative data for Boc-5-aminopentanoic acid and its NHS ester is presented in Table 1. This data is essential for designing and executing experiments involving this linker.

Property	Value	References
Boc-5-aminopentanoic acid		
Molecular Formula	C10H19NO4	[3]
Molecular Weight	217.26 g/mol	[3]
CAS Number	27219-07-4	[3]
Appearance	Off-white/Powder	[4]
Melting Point	48-52 °C	[4]
Boiling Point	160-168 °C at 0.8 mm Hg	[4]
Solubility in DMSO	43 mg/mL (197.91 mM)	[5]
Solubility in Water	43 mg/mL	[5]
Solubility in Ethanol	43 mg/mL	[5]
Storage (Solid)	-20°C for long term (months to years)	[3]
Boc-5-aminopentanoic acid NHS ester		
Molecular Formula	C14H22N2O6	
Molecular Weight	314.33 g/mol	
CAS Number	82518-79-4	
Recommended Storage	≤ -20 °C	
NHS Ester Reactivity & Stability		
Optimal pH for Amine Coupling	7.2 - 8.5	[2][6]
Half-life of Hydrolysis at pH 7.0, 0°C	4 - 5 hours	[6]
Half-life of Hydrolysis at pH 8.6, 4°C	10 minutes	[6]

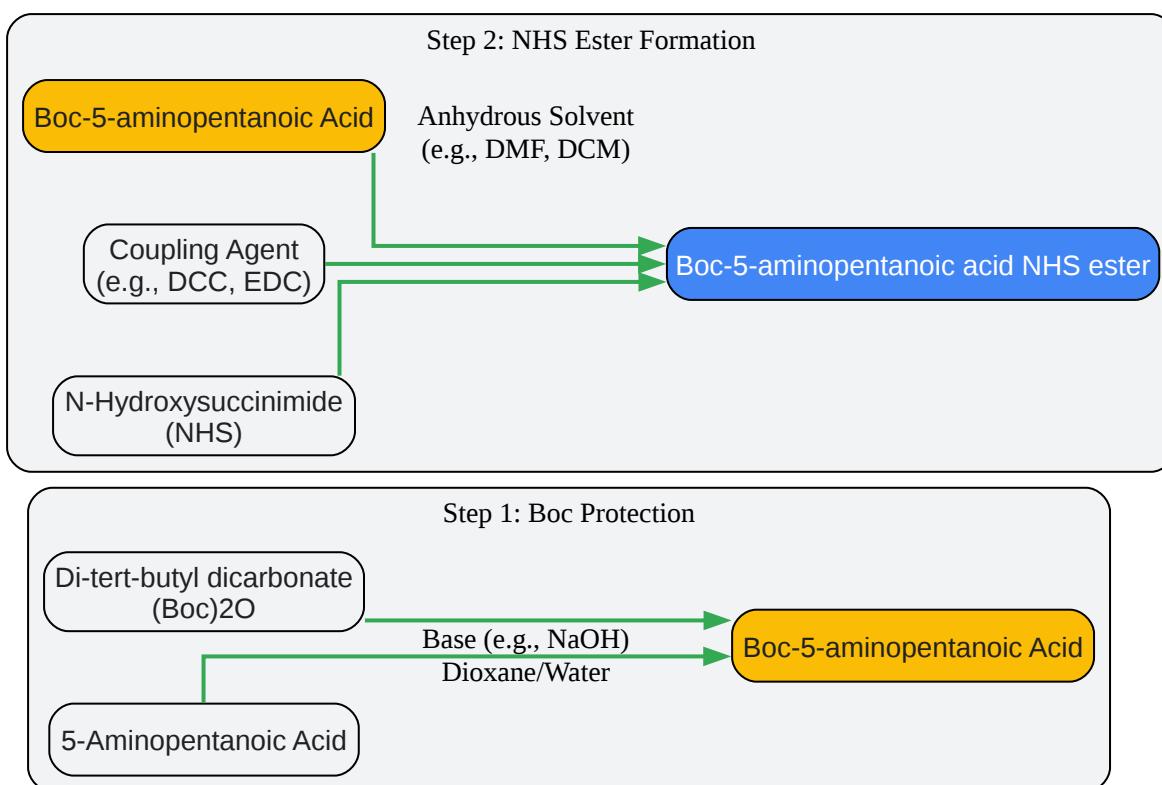
Common Solvents for
Dissolution

DMF, DMSO

[7]

Synthesis and Activation Workflow

The synthesis of Boc-5-aminopentanoic acid NHS ester involves a two-step process: the protection of the amine group of 5-aminopentanoic acid followed by the activation of the carboxylic acid group to form the NHS ester.



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Caption: Synthesis of Boc-protected aminopentanoic acid NHS ester.

Experimental Protocols

Synthesis of Boc-5-aminopentanoic acid

This protocol describes the protection of the primary amine of 5-aminopentanoic acid using di-tert-butyl dicarbonate.

Materials:

- 5-aminopentanoic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 2% aqueous sodium hydroxide (NaOH)
- Dioxane
- 1 N Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Dissolve 5.85 g (0.05 mol) of 5-aminopentanoic acid in a mixture of 100 mL of 2% aqueous NaOH and 100 mL of dioxane.[\[8\]](#)
- Slowly add a solution of 10.9 g (0.05 mol) of di-tert-butyl dicarbonate in dioxane to the reaction mixture.[\[8\]](#)
- Stir the mixture at room temperature for 18 hours.[\[8\]](#)
- Acidify the reaction mixture to pH 3 with 1 N HCl.[\[8\]](#)
- Extract the product three times with dichloromethane.[\[8\]](#)

- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield Boc-5-aminopentanoic acid.

Synthesis of Boc-5-aminopentanoic acid NHS ester

This protocol details the activation of the carboxylic acid of Boc-5-aminopentanoic acid to an NHS ester.

Materials:

- Boc-5-aminopentanoic acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

- Dissolve Boc-5-aminopentanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.[9]
- Add EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.[9]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture can be used directly for conjugation, or the product can be purified by filtration to remove the urea byproduct (if DCC is used) and precipitation or chromatography.

General Protocol for Protein Labeling

This protocol outlines the conjugation of the Boc-aminopentanoic acid NHS ester to a primary amine on a protein.

Materials:

- Protein of interest
- Boc-5-aminopentanoic acid NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-8.0)[[7](#)]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

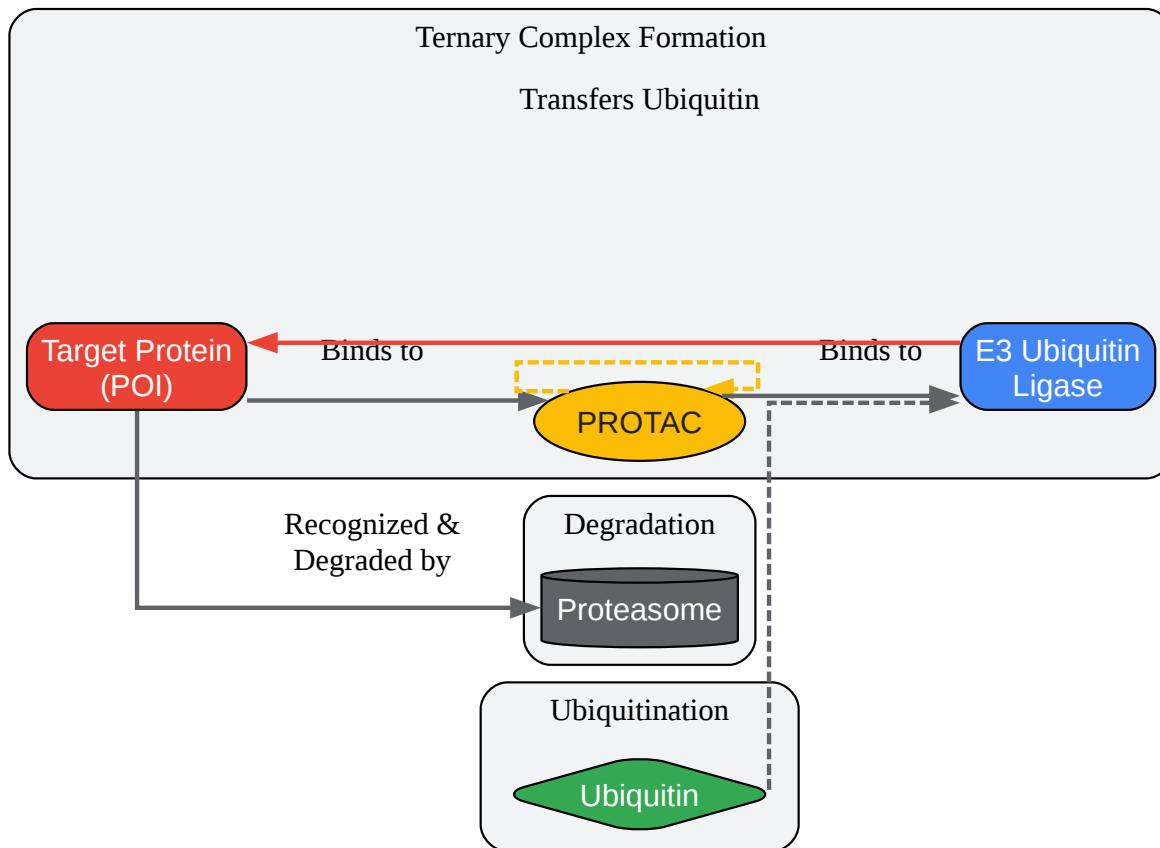
Procedure:

- Prepare a solution of the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL.[[7](#)]
- Dissolve the Boc-5-aminopentanoic acid NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.[[7](#)]
- Add a 5-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[[6](#)]
- Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
- Purify the conjugated protein from excess reagent and byproducts using a suitable method such as size-exclusion chromatography.

Application in PROTAC Development

Boc-protected aminopentanoic acid NHS ester is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

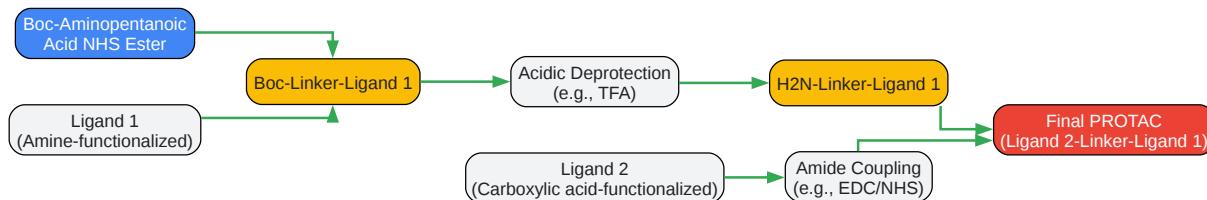
recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The aminopentanoic acid chain serves as a flexible linker connecting the target protein binder and the E3 ligase ligand.



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Caption: Mechanism of action of a PROTAC molecule.

The synthesis of a PROTAC using this linker typically involves a multi-step process. First, the NHS ester end of the linker is reacted with an amine-containing ligand for either the target protein or the E3 ligase. Following this initial conjugation, the Boc group is removed under acidic conditions to expose the amine. This newly deprotected amine is then coupled to the second ligand, which has been appropriately functionalized with a carboxylic acid, to complete the PROTAC molecule.



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Caption: General workflow for PROTAC synthesis using the linker.

Conclusion

Boc-protected aminopentanoic acid NHS ester is a fundamental building block in modern bioconjugation and medicinal chemistry. Its dual functionality, combining a stable, yet removable, amine protecting group with a highly reactive amine-coupling moiety, provides researchers with a versatile tool for a wide range of applications, from fluorescently labeling proteins to constructing sophisticated drug delivery systems like PROTACs. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

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